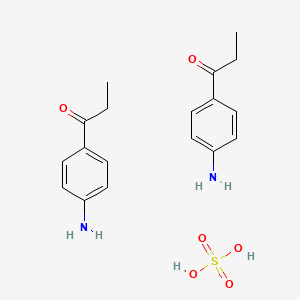

p-Aminopropiophenone sulfate

Description

Historical Context of p-Aminopropiophenone Research

The research trajectory of p-Aminopropiophenone has evolved significantly since its first synthesis. Initial studies focused on its potential medical applications, which later paved the way for its investigation as a tool for managing wildlife populations.

Early Investigations as a Cyanide Antidote

Some of the earliest research on PAPP centered on its potential as an antidote for cyanide poisoning. sciprofiles.comresearchgate.net During World War II, both the U.S. Navy and Army conducted research programs investigating PAPP for this purpose. scispace.com The mechanism of action as a cyanide antidote is linked to its ability to induce the formation of methemoglobin. scispace.comnih.gov Methemoglobin has a high affinity for cyanide, sequestering it in the blood and preventing it from inhibiting cellular respiration. wikipedia.orgscispace.com This early work established PAPP as an effective prophylactic treatment against cyanide intoxication in various animal species. scispace.com Studies showed that pre-treatment with PAPP could protect against lethal doses of cyanide. scispace.comnih.gov

The effectiveness of PAPP as a cyanide antidote is attributed to its metabolite, p-hydroxylaminopropiophenone (PHAPP), which is a potent oxidizer of hemoglobin. envirolink.govt.nznih.gov Research demonstrated that PHAPP induces higher peak levels of methemoglobin compared to PAPP itself. nih.gov This rapid formation of methemoglobin is crucial for its antidotal action against cyanide. scispace.comnih.gov

Exploration in Radioprotection Studies

In addition to its role as a cyanide antidote, PAPP was also investigated for its potential as a radioprotective agent during the Cold War era. sciprofiles.comenvirolink.govt.nzresearchgate.net Research explored its ability to offer protection against the lethal effects of X-radiation. scispace.comnih.gov The interest in PAPP for radioprotection stemmed from its physiological effects, although the precise mechanisms for this application were a subject of continued study. tandfonline.com

Evolution of Research in Vertebrate Population Management Applications

A significant shift in PAPP research occurred when its toxic properties, particularly its high toxicity to carnivores, were recognized. sciprofiles.comresearchgate.net This led to investigations into its use as a vertebrate pesticide. sciprofiles.com

In the 1980s, researchers at the U.S. Fish and Wildlife Service began exploring PAPP as a potential tool for controlling coyote populations. envirolink.govt.nz Subsequent research in Australia and New Zealand focused on its application for managing invasive predators like feral cats, red foxes, and wild dogs. envirolink.govt.nzwikipedia.orgtandfonline.com These studies highlighted PAPP's potential as a more humane and selective alternative to other toxins. scispace.comenvirolink.govt.nz

The development of PAPP for vertebrate pest control has been driven by the need for effective tools to protect native wildlife from predation by introduced species. scispace.comenvirolink.govt.nz In New Zealand, PAPP was registered in 2011 for the control of stoats and feral cats. sciprofiles.comescholarship.org Australia followed, registering PAPP for fox and wild dog control in 2016. tandfonline.comapvma.gov.au

A key aspect of this research has been the development of baiting systems that target specific predator species while minimizing risks to non-target animals. wikipedia.org This includes the creation of specialized capsules and paste formulations for use in meat baits. envirolink.govt.nzwikipedia.org Field trials have demonstrated the effectiveness of PAPP in reducing predator populations. scispace.comescholarship.org

Current Academic Significance and Research Trajectory

Current research on p-Aminopropiophenone continues to focus on its application in vertebrate pest management, with an emphasis on improving its selectivity and understanding its environmental fate. nih.govpestsmart.org.au Studies are ongoing to develop new formulations, such as long-life baits and resetting toxin delivery systems, to enhance its effectiveness and practicality in the field. envirolink.govt.nzresearchgate.netnewzealandecology.org

A significant area of contemporary research involves assessing the sensitivity of non-target species, particularly birds of high conservation value, to PAPP. nih.gov Researchers are developing non-lethal methods to estimate the potential risks and establish safe usage guidelines. nih.govnih.gov The environmental persistence of PAPP in baits is another critical area of study, with research investigating its degradation under various field conditions to inform best-practice guidelines for its use. nih.gov

The overarching goal of current research is to refine the use of PAPP as a humane, effective, and environmentally responsible tool for the management of invasive predator populations, thereby contributing to the conservation of native biodiversity. researchgate.netsi.eduthezooscientist.comresearchgate.net

Properties

CAS No. |

6170-26-9 |

|---|---|

Molecular Formula |

C18H24N2O6S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

1-(4-aminophenyl)propan-1-one;sulfuric acid |

InChI |

InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4) |

InChI Key |

IMRXDUWCXOLCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Pharmacological and Biochemical Mechanisms of P Aminopropiophenone

Biotransformation Pathways of p-Aminopropiophenone

The conversion of p-Aminopropiophenone into its active and inactive metabolites is a critical step in its pharmacological action. This biotransformation primarily occurs in the liver and involves a series of enzymatic reactions.

Primary Metabolic Conversion to N-Hydroxylaminopropiophenone (PHAPP)

The principal and rate-limiting step in the bioactivation of PAPP is its conversion to N-Hydroxylaminopropiophenone (PHAPP). researchgate.net This metabolic transformation is essential for the induction of methemoglobin, as direct administration of PAPP into the bloodstream does not result in significant methemoglobin formation, indicating the necessity of hepatic biotransformation. envirolink.govt.nz PHAPP is a highly reactive metabolite that directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), thereby forming methemoglobin. envirolink.govt.nz Studies have shown that PHAPP is a more potent inducer of methemoglobin than its parent compound, PAPP. researchgate.net The reaction is rapid, with peak methemoglobin levels observed shortly after administration. envirolink.govt.nzresearchgate.net

Enzymatic Systems Involved in p-Aminopropiophenone Metabolism

The metabolism of p-Aminopropiophenone is dependent on several enzymatic systems, with cytochrome P450 (CYP) isoforms playing a central role in its initial bioactivation. envirolink.govt.nz The CYP superfamily of enzymes, primarily located in the liver, is responsible for the oxidative metabolism of a vast array of foreign compounds. nih.govuv.esmdpi.com While specific isoforms involved in PAPP metabolism are a subject of ongoing research, it is established that these enzymes catalyze the N-hydroxylation of PAPP to form the toxic metabolite PHAPP. envirolink.govt.nz

Formation of Key Metabolites

Beyond the primary active metabolite, PHAPP, the biotransformation of p-Aminopropiophenone yields several other key metabolites. One of these is p-nitrosopropiophenone (B13946149) (PNPP), which is also involved in the redox cycling that exacerbates methemoglobin formation. envirolink.govt.nz Further metabolism of PAPP can lead to the formation of p-Aminobenzoic Acid and its subsequent conjugate, p-Aminohippuric Acid. nih.gov These metabolites, however, have been shown to be only weak inducers of methemoglobin. nih.gov The metabolic fate of PAPP varies across different species, with some species favoring N-acetylation while others predominantly utilize oxidative pathways. nih.gov

Metabolites of p-Aminopropiophenone

| Metabolite | Role in Methemoglobin Formation | Metabolic Pathway |

| N-Hydroxylaminopropiophenone (PHAPP) | Potent inducer | N-hydroxylation via Cytochrome P450 |

| p-Nitrosopropiophenone (PNPP) | Participates in redox cycling | Oxidation of PHAPP |

| p-Aminobenzoic Acid | Weak inducer | Oxidation of the propiophenone (B1677668) side chain |

| p-Aminohippuric Acid | Weak inducer | Conjugation of p-Aminobenzoic Acid |

| N-acetyl-p-aminopropiophenone | Inactive | N-acetylation via N-acetyltransferases |

Molecular and Cellular Mechanisms of Hemoglobin Modification

The induction of methemoglobinemia by p-Aminopropiophenone is a complex process that occurs within red blood cells (erythrocytes) and involves the interplay of active metabolites and intracellular enzyme systems.

Induction of Methemoglobin Formation by Active Metabolites

The primary mechanism of hemoglobin modification by PAPP metabolites is the direct oxidation of hemoglobin by N-Hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzresearchgate.net Once formed in the liver, PHAPP is transported via the bloodstream to erythrocytes. Inside the red blood cells, PHAPP readily donates an oxygen atom to the ferrous iron (Fe²⁺) of the heme group in hemoglobin, converting it to the ferric state (Fe³⁺). This oxidized form of hemoglobin is known as methemoglobin and is incapable of binding and transporting oxygen, leading to cellular hypoxia if levels become significantly elevated. envirolink.govt.nzwikipedia.org The reaction between PHAPP and hemoglobin is efficient and can lead to a rapid increase in methemoglobin concentration. researchgate.netnih.gov

Intra-erythrocytic Redox Cycling Mechanisms and Related Enzymes

The toxic effects of p-Aminopropiophenone are amplified by a redox cycling mechanism that occurs within the erythrocytes. envirolink.govt.nz This process involves the interplay between PHAPP, its further oxidation product p-nitrosopropiophenone (PNPP), and the cellular reducing power supplied by NADPH. The enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) plays a crucial role in this cycle by generating NADPH. envirolink.govt.nznih.gov NADPH, in turn, can reduce PNPP back to the highly reactive PHAPP, thus perpetuating the cycle of hemoglobin oxidation. envirolink.govt.nz This continuous regeneration of the potent methemoglobin inducer within the red blood cell exacerbates the formation of methemoglobin. Individuals with a deficiency in G6PD are particularly susceptible to the hemolytic effects of compounds that induce oxidative stress, as their capacity to produce NADPH and thus protect their red blood cells from oxidative damage is diminished. nih.govnih.gov

Enzymes and Molecules in PAPP-Induced Methemoglobinemia

| Enzyme/Molecule | Function | Role in Methemoglobinemia |

| Cytochrome P450 | Catalyzes N-hydroxylation of PAPP | Produces the primary toxic metabolite, PHAPP |

| N-Acetyltransferases | Catalyzes N-acetylation of PAPP | Detoxification pathway, reduces formation of active metabolites |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Produces NADPH in erythrocytes | Provides reducing equivalents for the redox cycle |

| NADPH | Reducing agent | Reduces PNPP back to PHAPP, perpetuating the cycle |

| N-Hydroxylaminopropiophenone (PHAPP) | Oxidizing agent | Directly oxidizes hemoglobin to methemoglobin |

| p-Nitrosopropiophenone (PNPP) | Intermediate in redox cycle | Is reduced back to PHAPP by NADPH |

Interaction with Endogenous Methemoglobin Reduction Systems

p-Aminopropiophenone (PAPP) induces methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. nih.gov While PAPP is a potent inducer of methemoglobin, the body possesses endogenous systems to reduce methemoglobin back to functional hemoglobin. However, high concentrations of methemoglobin, such as those induced by PAPP, can overwhelm these reduction systems. nih.gov

The primary endogenous mechanism for methemoglobin reduction is the NADH-cytochrome b5 reductase pathway, which accounts for the vast majority of methemoglobin reduction in erythrocytes. A secondary, minor pathway involves NADPH-methemoglobin reductase. The effectiveness of these systems is crucial in mitigating the toxic effects of methemoglobin-forming agents.

Pharmacokinetic Characterization of p-Aminopropiophenone

The study of how a substance is absorbed, distributed, metabolized, and excreted by the body is known as pharmacokinetics. Understanding the pharmacokinetic profile of p-aminopropiophenone is essential for comprehending its action and variability across different species.

Comparative Absorption Dynamics in Diverse Species

The absorption of p-aminopropiophenone (PAPP) can vary significantly across different animal species. Following oral administration, PAPP is generally absorbed, leading to the induction of methemoglobinemia. envirolink.govt.nz The time to reach peak plasma concentrations of PAPP and subsequently peak methemoglobin levels can differ depending on the species. envirolink.govt.nz For instance, in many species, peak methemoglobin concentrations are observed approximately 30 to 60 minutes after peak plasma PAPP levels are reached. envirolink.govt.nz This delay is attributed to the time required for PAPP absorption, its metabolism to an active form, and the accumulation of the active metabolite in red blood cells. envirolink.govt.nz

The route of administration can also influence absorption. While oral gavage has been a common method in research settings, other forms of delivery may alter the absorption profile. nih.govresearchgate.net The physical and chemical properties of a compound, such as its solubility and permeability, are key determinants of its absorption and can contribute to the observed variability between species. nih.govresearchgate.net

Excretion Pathways and Metabolite Elimination Profiles

Once absorbed, p-aminopropiophenone and its metabolites are eliminated from the body through various excretion pathways. Studies using radiolabelled PAPP in rats, dogs, and cynomolgus monkeys have shown that the compound is rapidly excreted, primarily in the urine. nih.gov The metabolic fate of PAPP, however, differs significantly between these species. nih.gov

In rats, the primary metabolic pathway is N-acetylation. nih.gov Dogs, on the other hand, metabolize PAPP through ring and aliphatic hydroxylation. nih.gov Cynomolgus monkeys utilize both N-acetylation and oxidation pathways. nih.gov In the oxidation pathway observed in monkeys, PAPP is converted to p-aminobenzoic acid, which is then conjugated with an amino acid to form p-aminohippuric acid. nih.gov

This metabolic diversity highlights the importance of species-specific analysis when studying drug elimination. nih.gov The process of drug elimination is a combination of metabolism (biotransformation) and excretion. nih.gov Hydrophilic drugs or metabolites are typically excreted by the kidneys, while more hydrophobic compounds often require metabolic conversion to more polar forms before they can be efficiently eliminated. nih.gov

Table 1: Primary Metabolic Pathways of p-Aminopropiophenone in Different Species

| Species | Primary Metabolic Pathway(s) |

| Rats | N-acetylation nih.gov |

| Dogs | Ring and aliphatic hydroxylation nih.gov |

| Cynomolgus Monkeys | N-acetylation and oxidation nih.gov |

Inter-species Variability in Pharmacokinetic Parameters

Significant inter-species variability exists in the pharmacokinetic parameters of p-aminopropiophenone. envirolink.govt.nznih.gov This variability is a result of differences in absorption, distribution, metabolism, and excretion among species. nih.gov For example, the rate of metabolism and the specific metabolites formed can vary greatly, as seen in the differing metabolic pathways of PAPP in rats, dogs, and monkeys. nih.gov

This variability in metabolism directly impacts the clearance rate and bioavailability of the compound. longdom.org Factors such as differences in cytochrome P450 enzyme activity and expression levels across species are a major contributor to these pharmacokinetic differences. longdom.org

The sensitivity to PAPP-induced methemoglobinemia also shows marked inter-species variation. Carnivores, such as cats and dogs, tend to be more sensitive than other species. envirolink.govt.nz This heightened sensitivity is consistent with a rapid onset of symptoms in these animals. envirolink.govt.nz The reasons for this differential sensitivity are complex and likely involve a combination of pharmacokinetic and pharmacodynamic factors. nih.gov

Understanding these inter-species differences is crucial. Generalizations about the pharmacokinetic profile of a compound based on data from a single species can be misleading. nih.gov Therefore, species-specific investigations are necessary to accurately characterize the pharmacokinetic behavior of substances like p-aminopropiophenone. nih.gov

Comparative Preclinical Studies in Animal Models

In Vitro Studies on p-Aminopropiophenone Biotransformation

The primary mechanism of action for p-Aminopropiophenone involves its biotransformation into a more potent metabolite. envirolink.govt.nzapvma.gov.au This conversion is critical for its characteristic effects on red blood cells. envirolink.govt.nz

In vitro studies utilizing liver microsomal systems have been instrumental in elucidating the metabolic pathway of p-Aminopropiophenone (PAPP). Research has demonstrated that PAPP undergoes N-hydroxylation to form p-hydroxylaminopropiophenone (PHAPP), its primary active metabolite. envirolink.govt.nzresearchgate.net This biotransformation is mediated by cytochrome P450 enzymes located in the liver. youtube.comyoutube.com

The process has been observed in liver microsomes from various species, including rats, rabbits, and humans. envirolink.govt.nz It is this conversion to PHAPP within the liver that initiates a redox cycle in circulating red blood cells, leading to the oxidation of hemoglobin. envirolink.govt.nz The metabolic fate of PAPP, however, can differ significantly between species. For instance, in rats, N-acetylation is a prominent metabolic route, whereas dogs exhibit ring and aliphatic hydroxylation. nih.govscispace.com Monkeys display a combination of both N-acetylation and oxidation pathways. nih.govscispace.com

It's important to note that some metabolites of PAPP, such as p-aminobenzoic acid, p-aminohippuric acid, and N-acetyl-p-aminobenzoic acid, have been shown to be only weak producers of methemoglobin when tested in rat blood in vitro. nih.gov The table below summarizes the key enzymes and processes involved in the in vitro biotransformation of PAPP.

| Feature | Description | Species Studied |

| Primary Metabolic Reaction | N-hydroxylation | Rat, Rabbit, Human envirolink.govt.nz |

| Active Metabolite | p-hydroxylaminopropiophenone (PHAPP) | General envirolink.govt.nzresearchgate.net |

| Enzyme System | Cytochrome P450 | General youtube.comyoutube.com |

| Other Metabolic Pathways | N-acetylation, Ring & Aliphatic Hydroxylation, Oxidation | Rat, Dog, Monkey nih.govscispace.com |

In Vivo Research on Species-Specific Pharmacodynamics

The physiological effects of p-Aminopropiophenone are largely dictated by the efficiency of its metabolic conversion to PHAPP and the subsequent interaction with hemoglobin, which varies considerably among different animal species.

There is a marked difference in the hemoglobin response to PAPP between carnivores and rodents. Carnivores, such as stoats, ferrets, and domestic dogs, are highly susceptible to PAPP-induced methemoglobinemia. envirolink.govt.nz This heightened sensitivity is likely due to a deficiency in N-acetyltransferase enzymes, which in other species provides an alternative, less toxic metabolic pathway. envirolink.govt.nz

In contrast, rodents like rats exhibit a less severe response. envirolink.govt.nz Studies have shown that while PAPP is rapidly absorbed in both dogs and rats, the metabolic pathways diverge, leading to different toxicokinetic profiles. apvma.gov.aunih.gov In rats, N-acetylation is a significant route of metabolism, while in dogs, oxidation pathways predominate. nih.govscispace.com These metabolic differences are a key factor in the observed species-specific sensitivity to PAPP. scispace.com

The following table illustrates the differential hemoglobin response and metabolic pathways in selected carnivore and rodent species.

| Species | Hemoglobin Response | Primary Metabolic Pathway |

| Stoat | High susceptibility | N-hydroxylation |

| Ferret | High susceptibility | N-hydroxylation |

| Dog | High susceptibility | Ring and aliphatic hydroxylation nih.govscispace.com |

| Rat | Lower susceptibility | N-acetylation nih.govscispace.com |

Avian species appear to exhibit a reduced hemoglobin response to p-Aminopropiophenone compared to susceptible mammals. While the specific mechanisms for this apparent resistance are not as extensively characterized, it is hypothesized that differences in metabolic pathways or hemoglobin structure may play a role. Further research is needed to fully understand the pharmacodynamics of PAPP in birds and the reasons for their lower sensitivity to its methemoglobin-inducing effects.

Exposure to p-Aminopropiophenone leads to significant alterations in various hematological parameters, primarily as a consequence of methemoglobin formation. The principal effect is a dose-dependent increase in methemoglobin levels, which reduces the oxygen-carrying capacity of the blood. apvma.gov.au

In addition to elevated methemoglobin, other changes in blood parameters can be observed. These are generally considered secondary effects resulting from the hypoxic state induced by methemoglobinemia. researchgate.net In studies on rats and cynomolgus monkeys, minor changes in hematological parameters were observed, which returned to control levels after the cessation of PAPP administration. researchgate.net The primary pathological effects seen with PAPP treatment are linked to the consequences of high methemoglobin concentrations. researchgate.net

Key hematological alterations observed post-exposure to PAPP are summarized below.

| Parameter | Alteration | Consequence |

| Methemoglobin | Increase | Reduced blood oxygen-carrying capacity apvma.gov.au |

| Other Hematological Parameters | Minor, transient changes | Secondary to methemoglobinemia researchgate.net |

Advanced Methodologies in Preclinical Animal Research

Modern preclinical research on p-Aminopropiophenone and similar compounds increasingly employs advanced methodologies to gain deeper insights into their mechanisms of action and metabolic fate. The use of radiolabelled compounds, such as 14C-PAPP, has been crucial in tracking the absorption, distribution, metabolism, and excretion of the substance in various species, including rats, dogs, and monkeys. nih.gov

Furthermore, the application of techniques to study cDNA-expressed cytochrome P450 isoforms allows for a more precise identification of the specific enzymes responsible for the biotransformation of PAPP. nih.gov These in vitro expression systems, coupled with kinetic analyses, help in predicting the metabolic pathways and potential for drug-drug interactions in different species, including humans. Such methods provide a more refined understanding of the species-specific toxicology of PAPP.

Application of Radiolabelled Tracers in Metabolic and Pharmacokinetic Studies

The use of radiolabelled compounds has been pivotal in elucidating the metabolic fate and pharmacokinetic profile of p-Aminopropiophenone (PAPP). Studies utilizing 14C-PAPP have provided detailed insights into its absorption, distribution, metabolism, and excretion across various animal species.

Research involving rats, dogs, and cynomolgus monkeys has demonstrated that PAPP is rapidly absorbed following oral administration. nih.govenvirolink.govt.nz Peak plasma concentrations of the radiolabelled material were observed at different times across species: 15 minutes in male rats, 1 hour in female rats, 30 minutes to 1 hour in beagles, and 1 to 1.5 hours in cynomolgus monkeys. envirolink.govt.nz Following absorption, the radioactivity levels in the plasma declined swiftly. envirolink.govt.nz

The primary route of excretion for the radiolabelled substance in all three species was through urine, accounting for over 70% of the administered dose. nih.govapvma.gov.auapvma.gov.au Fecal excretion represented a minor elimination pathway. apvma.gov.auapvma.gov.au In a more detailed analysis, it was found that within 120 hours of administration, the majority of PAPP and its metabolites were excreted, with 93–96% in rats, 84% in dogs, and 84–95% in monkeys being eliminated within the first 24 hours. envirolink.govt.nz

Significant inter-species variations in the metabolic pathways of PAPP have been identified through these radiotracer studies. nih.govenvirolink.govt.nz In rats, the primary metabolic route is N-acetylation. nih.govenvirolink.govt.nz Dogs, on the other hand, metabolize PAPP mainly through ring and aliphatic hydroxylation. nih.gov Cynomolgus monkeys utilize both N-acetylation and oxidation pathways. nih.gov In the oxidative pathway observed in monkeys, PAPP is converted to p-aminobenzoic acid, which is then conjugated with an amino acid to form p-aminohippuric acid. nih.gov It is noteworthy that the PAPP metabolites identified in rat blood, namely p-aminobenzoic acid, p-aminohippuric acid, and N-acetyl-p-aminobenzoic acid, were found to be weak inducers of methemoglobin. nih.gov

The biotransformation of PAPP to its active metabolite, p-hydroxylaminopropiophenone (PHAPP), is the critical step for its methemoglobin-inducing effect. apvma.gov.auapvma.gov.auenvirolink.govt.nz This metabolic conversion is a key determinant of the compound's toxicological action. apvma.gov.auapvma.gov.au

Interactive Data Table: Pharmacokinetic Parameters of 14C-PAPP in Different Animal Models

| Species | Tmax (Time to Peak Plasma Concentration) | Major Excretion Route | Primary Metabolic Pathway(s) | Reference |

| Rat (male) | 15 minutes | Urine (>70%) | N-acetylation | nih.govenvirolink.govt.nz |

| Rat (female) | 1 hour | Urine (>70%) | N-acetylation | envirolink.govt.nz |

| Dog (Beagle) | 30 minutes - 1 hour | Urine (>70%) | Ring and Aliphatic Hydroxylation | nih.govenvirolink.govt.nz |

| Cynomolgus Monkey | 1 - 1.5 hours | Urine (>70%) | N-acetylation and Oxidation | nih.govenvirolink.govt.nz |

Development and Utilization of Non-lethal Dose-Response Methodologies

In the assessment of p-Aminopropiophenone's (PAPP) biological effects, particularly its capacity to induce methemoglobinemia, there has been a significant shift towards the development and application of non-lethal dose-response methodologies. These approaches aim to replace traditional lethal endpoint assays, such as the LD50 (the dose lethal to 50% of a population), with methods that rely on sublethal biological markers. mdpi.comnih.gov

A key non-lethal method involves measuring the dose-dependent formation of methemoglobin (MetHb), the oxidized form of hemoglobin that is incapable of transporting oxygen. mdpi.commdpi.com By establishing a relationship between the administered dose of PAPP and the resulting percentage of MetHb in the blood, researchers can predict the potential hazard of the compound without requiring mortality as an endpoint. mdpi.com

One such developed assay models sub-lethal dose-response data to predict the PAPP dose required to achieve a specific, high-level MetHb endpoint, such as 80% MetHb (MetHb80), which is considered indicative of a lethal threshold. mdpi.com This approach has been successfully applied to assess the sensitivity of various wildlife species to PAPP. mdpi.comnih.gov

For instance, a study involving 12 wildlife species and laboratory rats utilized this non-lethal dose-response method. mdpi.com The results indicated that red foxes and wild dogs were highly sensitive to PAPP compared to most other non-target mammals. mdpi.comnih.gov The mean doses of PAPP needed to reach the MetHb80 endpoint in other species were substantially higher—34-fold greater than for wild dogs and 20-fold higher than for foxes. mdpi.comnih.gov Conversely, southern-brown bandicoots were found to be particularly susceptible. nih.gov

In avian species, a methaemoglobinaemia absorbance index (MAI) has been validated to establish thresholds associated with a high probability of survival (e.g., ST99) and a 50% probability of mortality (LT50). mdpi.com This allows for the projection of lethal doses in high conservation value birds by conducting dose-response trials that aim for MAI values below the survival threshold, thereby avoiding lethal outcomes. mdpi.com Studies using this method have revealed a wide range of sensitivities among different bird species. For example, brown kiwi and weka were found to be highly sensitive, while black-backed gulls and eastern rosellas were significantly more tolerant. mdpi.com

These non-lethal methodologies not only provide a more humane approach to toxicological assessment but also offer valuable, biologically relevant data that can define a continuum of toxicological hazards. nih.gov This nuanced understanding is crucial for conservation efforts and the management of wildlife. nih.gov

Interactive Data Table: Comparative Sensitivity to PAPP Using Non-Lethal Endpoints

| Species | Endpoint | Key Finding | Reference |

| Red Fox | MetHb80 | Highly sensitive compared to most non-target mammals. | mdpi.comnih.gov |

| Wild Dog | MetHb80 | Highly sensitive, requiring lower doses than foxes to reach the endpoint. | mdpi.comnih.gov |

| Bush Rat | MetHb80 | Required doses 122-fold that of wild dogs to reach the threshold. | nih.gov |

| Southern-Brown Bandicoot | MetHb80 | Highly susceptible, with sensitivity greater than wild dogs and foxes. | nih.gov |

| Brown Kiwi | LT50 (projected) | Highly sensitive (LT50 = 8.4 mg kg⁻¹). | mdpi.com |

| Weka | LT50 (projected) | Highly sensitive (LT50 = 9.3 mg kg⁻¹). | mdpi.com |

| Black-backed Gull | LT50 (projected) | Highly tolerant (LT50 = 1784.7 mg kg⁻¹). | mdpi.com |

| Eastern Rosella | LT50 (projected) | Highly tolerant (LT50 = 1074 mg kg⁻¹). | mdpi.com |

| Takahē | LT50 (projected) | Intermediate acute sensitivity (LT50 = 51 mg kg⁻¹). | mdpi.com |

| Silver Gull | MetHb80 | Appeared to be the most tolerant species, with a maximum dose of 857 mg kg⁻¹ resulting in less than 7.9% MetHb. | mdpi.com |

Analytical Methodologies for P Aminopropiophenone and Its Metabolites

Spectrophotometric and Spectroscopic Detection Techniques

Spectroscopic methods provide rapid and valuable information about the chemical structure and concentration of PAPP. These techniques are foundational for both qualitative identification and quantitative measurement.

Application of Phosphorimetric Methods for Quantification

While phosphorimetry is a sensitive technique for measuring certain aromatic compounds, detailed studies specifically applying phosphorimetric methods for the direct quantification of p-aminopropiophenone or its sulfate (B86663) conjugate are not extensively documented in the available research. The principle of phosphorimetry relies on the measurement of light emitted from a molecule in its triplet excited state, a characteristic that is highly compound-specific. Its applicability would depend on the phosphorescence quantum yield of PAPP and the potential for interference from other components in the sample matrix.

Infrared Spectroscopy for Identification in Complex Matrices

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying chemical substances by detecting their characteristic molecular vibrations. mdpi.com This technique has been successfully used to identify pure substances, components in mixtures, and impurities. mdpi.com For p-aminopropiophenone, FTIR analysis can confirm the presence of key functional groups, which is essential for its identification, particularly within complex biological or environmental samples. mdpi.compsu.edu

The FTIR spectrum of p-aminopropiophenone would exhibit characteristic absorption bands corresponding to its molecular structure:

N-H Stretching: The primary aromatic amine group (-NH2) would produce distinct stretching vibrations, typically in the 3300-3500 cm⁻¹ region. psu.edu

C=O Stretching: The ketone group (C=O) shows a strong absorption band, usually found between 1680-1700 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring would also be present.

The successful application of FTIR in complex matrices often requires sample preparation to isolate the compound of interest and minimize interference. nih.gov The technique is valuable for confirming the identity of a synthesized compound or for detecting its presence in a sample before proceeding with more complex quantitative methods. mdpi.compsu.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating PAPP from its metabolites and from endogenous components in biological and environmental samples, allowing for precise quantification. nih.gov

High Performance Liquid Chromatography (HPLC) for Compound and Metabolite Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of pharmaceutical compounds and their metabolites in various matrices, including plasma, tissue, and urine. nih.govabap.co.in Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like PAPP and its metabolites, such as p-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzabap.co.inresearchgate.net

The method involves injecting a prepared sample into the HPLC system, where it is carried by a mobile phase through a column packed with a nonpolar stationary phase. abap.co.in Compounds are separated based on their relative polarity, with more polar compounds eluting earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in PAPP and its metabolites absorbs UV light at specific wavelengths. abap.co.inresearchgate.net The sensitivity of the method is enhanced by selecting a wavelength that provides a good response for both the parent drug and its metabolites. abap.co.in

Table 1: Illustrative HPLC Parameters for p-Aminopropiophenone Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6mm, 5µm) | Provides a nonpolar stationary phase for effective separation of moderately polar analytes. abap.co.inresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Phosphate/Formate Buffer | Allows for the elution of compounds with a range of polarities, separating PAPP from its metabolites. abap.co.in |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analytes. abap.co.in |

| Detection | UV at 250-280 nm | The aromatic ring structure of PAPP and its metabolites allows for sensitive detection using UV absorbance. abap.co.in |

| Injection Volume | 10-20 µL | The amount of prepared sample introduced into the system for analysis. abap.co.in |

| Quantification | External or Internal Standard Method | Ensures accuracy by comparing the peak area of the analyte to that of a known concentration standard. nih.gov |

The primary metabolite of PAPP is p-hydroxylaminopropiophenone (PHAPP), which is responsible for its biological activity. envirolink.govt.nz HPLC methods can be developed to simultaneously determine the concentrations of both PAPP and PHAPP, providing critical data on the compound's metabolism. researchgate.netresearchgate.net

Advanced Sample Preparation Strategies for Biological and Environmental Samples

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, as it removes interfering substances from complex matrices like plasma, urine, or water. phenomenex.comcreative-proteomics.com The goal is to isolate and concentrate the analytes of interest, thereby improving detection sensitivity and protecting the analytical column. phenomenex.com

Solid-Phase Extraction (SPE) SPE is a widely used and highly effective technique for cleaning up samples before HPLC analysis. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte of interest is retained on the adsorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. nih.gov For PAPP, a C18 or a mixed-mode cation exchange (MCX) sorbent could be effective, leveraging both hydrophobic and ionic interactions for specific retention. creative-proteomics.com

Liquid-Liquid Extraction (LLE) LLE is a classic method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving efficient extraction of PAPP while leaving polar interferences in the aqueous phase.

Protein Precipitation For biological samples like serum or plasma, a simple and rapid approach is protein precipitation. researchgate.net This involves adding a substance, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), to the sample to denature and precipitate large protein molecules. researchgate.netcreative-proteomics.com After centrifugation, the clear supernatant containing the analyte can be directly injected into the HPLC or further purified. creative-proteomics.com

Table 2: Comparison of Sample Preparation Techniques for PAPP Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent. nih.gov | High recovery, high concentration factor, cleaner extracts, easily automated. creative-proteomics.com | Can be more costly and require method development to select the proper sorbent and solvents. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent. | Inexpensive, effective for certain sample types. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. researchgate.net |

| Protein Precipitation | Proteins are denatured and removed by centrifugation. creative-proteomics.com | Fast, simple, inexpensive. researchgate.net | Less clean extract compared to SPE, may lead to ion suppression in mass spectrometry, analyte can be co-precipitated. researchgate.net |

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the specific requirements of the subsequent analytical technique. phenomenex.comcreative-proteomics.com

Theoretical and Computational Chemistry Approaches in Aminopropiophenone Research

Computational Modeling of Reaction Pathways and Molecular Interactions

Computational modeling allows researchers to simulate and analyze the intricate processes that molecules undergo. For aminopropiophenones, this is crucial for understanding their mechanism of action, which involves metabolic transformation and interaction with biological targets. envirolink.govt.nzapvma.gov.au

The primary toxic effect of p-aminopropiophenone (PAPP) is mediated through its biotransformation to p-hydroxylaminopropiophenone (PHAPP). apvma.gov.auenvirolink.govt.nz This metabolic reaction pathway is a prime candidate for computational modeling. Quantum mechanics (QM) methods can be employed to calculate the energetics and transition states of this N-hydroxylation reaction, providing a detailed picture of the electronic rearrangements that occur. Such calculations can help identify the most likely metabolic pathways and the enzymes involved.

Once formed, the metabolite interacts with hemoglobin, oxidizing the ferrous iron (Fe²⁺) to its ferric state (Fe³⁺) and leading to the formation of methemoglobin, which is incapable of transporting oxygen. wikipedia.orgresearchgate.net Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study these types of molecular interactions. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (like PHAPP) when bound to a receptor (like hemoglobin) to form a stable complex. It can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. An MD simulation of PHAPP interacting with hemoglobin could reveal the conformational changes that occur in both the ligand and the protein during the binding and oxidation process, offering a more complete understanding of the interaction dynamics than a static docking pose.

These computational approaches are not merely confirmatory; they generate hypotheses that can be tested experimentally, guiding the synthesis of new derivatives with altered metabolic stability or interaction profiles. smolecule.com

Structure-Activity Relationship Studies for Aminopropiophenone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models to predict the activity of new, untested compounds. For aminopropiophenone derivatives, SAR and QSAR studies are essential for understanding how structural modifications influence their potency and selectivity.

Key structural features that can be systematically varied in aminopropiophenone derivatives include:

Aromatic Ring Substituents: The position and nature of substituents on the phenyl ring can significantly affect the electronic properties of the molecule, influencing its metabolism and interaction with target proteins.

Alkyl Chain Modifications: Alterations to the propionyl side chain can impact the molecule's shape, size, and lipophilicity, which in turn affects its binding affinity and pharmacokinetic properties.

Amine Group Substitution: Modification of the amino group can drastically alter the compound's basicity and its ability to form hydrogen bonds.

The following table summarizes hypothetical SAR findings for aminopropiophenone derivatives based on established principles, illustrating how computational and experimental data are integrated.

| Structural Modification | Predicted Effect on Activity | Rationale (Based on Computational Insights) |

|---|---|---|

| Addition of electron-withdrawing group (e.g., -NO₂) to the aromatic ring | Decreased rate of N-hydroxylation | Reduces electron density on the nitrogen atom, making it less susceptible to oxidative metabolism. |

| Addition of electron-donating group (e.g., -OCH₃) to the aromatic ring | Increased rate of N-hydroxylation | Increases electron density on the nitrogen atom, facilitating oxidation. |

| Increase in alkyl chain length | Altered binding affinity | Modifies the shape and hydrophobicity of the molecule, potentially improving or disrupting the fit within a receptor's binding pocket. |

| N-acetylation of the amino group | Blocks N-hydroxylation, leading to detoxification | The primary amino group is required for the metabolic activation to PHAPP. Acetylation removes this possibility. nih.govresearchgate.net |

These studies, which combine synthesis, biological testing, and computational analysis, are crucial for designing compounds with specific desired properties.

Predictive Computational Models for Biotransformation and Pharmacodynamic Profiles

A major goal of computational chemistry in drug discovery and toxicology is the development of models that can predict a compound's fate and effects in a biological system. apvma.gov.au This includes predicting its biotransformation (metabolism) and its pharmacodynamic profile (the resulting biological effect).

For a compound like p-aminopropiophenone, predictive models can be developed to estimate:

Metabolic Fate: Computational models can predict the likely sites of metabolism on a molecule and the resulting metabolites. For PAPP, models could predict the likelihood of N-hydroxylation versus other pathways like N-acetylation or ring hydroxylation in different species. nih.govresearchgate.net These models often use machine learning algorithms trained on large datasets of known metabolic transformations.

Pharmacodynamic Effects: By combining information about metabolism with QSAR models, it is possible to build a more comprehensive model that predicts the ultimate pharmacodynamic outcome. For example, a model could take the structure of an aminopropiophenone derivative as input and predict the expected level of methemoglobin formation. This involves modeling the rate of absorption, the rate of metabolic activation to the toxic metabolite (e.g., PHAPP), and the interaction of that metabolite with hemoglobin.

The development of such predictive models relies on several components:

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule (e.g., molecular weight, logP, electronic properties).

Algorithms: Machine learning methods like artificial neural networks and support vector machines are used to find complex relationships between the molecular descriptors and the biological activity.

Training and Validation: The models are built using a "training set" of compounds with known activities and then tested against a "test set" of compounds not used in the model's creation to ensure its predictive power.

These in silico models are valuable for screening large virtual libraries of compounds, prioritizing which ones to synthesize and test in the lab, and reducing the reliance on animal testing. apvma.gov.au

Future Perspectives and Emerging Research Directions for P Aminopropiophenone

Innovations in "Red Blood Cell Toxin" Development and Application

PAPP functions as a potent red blood cell toxin by inducing methemoglobinemia. wikipedia.org After ingestion, PAPP is metabolized into para-hydroxylaminopropiophenone (PHAPP), which oxidizes hemoglobin to methemoglobin. envirolink.govt.nzenvirolink.govt.nz This conversion prevents red blood cells from effectively transporting oxygen, leading to hypoxia, lethargy, and ultimately death in susceptible species. wikipedia.orgenvirolink.govt.nz This mechanism of action has led to its development as a humane and effective control agent for invasive predators. envirolink.govt.nz

Innovations in this area are focused on enhancing the target specificity and efficacy of PAPP. Research has demonstrated its particular effectiveness against canids, felids, and mustelids. researchgate.net In New Zealand, PAPP has been registered for the control of stoats and feral cats, while in Australia, its use is being investigated for feral cats, red foxes, and wild dogs. wikipedia.org

A key feature of PAPP is its rapid action, with symptoms appearing within minutes and death typically occurring within two hours in target species. envirolink.govt.nz This rapid onset, coupled with the fact that animals become lethargic and sleepy, contributes to its classification as a relatively humane toxicant. envirolink.govt.nz Furthermore, the existence of a simple antidote, methylene (B1212753) blue, provides a measure of safety in cases of accidental poisoning. envirolink.govt.nz

The following table summarizes the lethal dose of PAPP for various species:

| Species | Lethal Dose (mg/kg) | Reference |

| Feral Cats | 20-34 | researchgate.net |

| Stoats | 37-95 | researchgate.net |

| Stoats (hydrochloride form) | 9.3 (LD50) | researchgate.net |

Exploration of Novel Formulations and Targeted Delivery Systems

The development of novel formulations and delivery systems for PAPP is a critical area of research aimed at improving its effectiveness and minimizing non-target impacts. researchgate.net Current formulations include pastes that can be incorporated into meat baits. envirolink.govt.nz For instance, a paste containing 40% PAPP is used in New Zealand, where a small amount delivered in a meat bait is sufficient to control stoats and feral cats. envirolink.govt.nzenvirolink.govt.nz

A significant innovation in targeted delivery is the development of encapsulated PAPP. wikipedia.org The "Curiosity®" bait, designed for feral cat control in Australia, features a robust, controlled-release pellet containing PAPP implanted within a meat lure. researchgate.net This design leverages the unique feeding behaviors and dentition of feral cats to limit the exposure of non-target species that might consume the bait. wikipedia.orgresearchgate.net

Future research is directed towards the creation of long-life baits and resetting toxin delivery systems. envirolink.govt.nzresearchgate.net These advancements aim to provide long-term suppression of predator populations with reduced maintenance and deployment effort. researchgate.net

The table below outlines the reduction in pest abundance achieved in field trials using PAPP baits:

| Target Species | Location | Reduction in Abundance Index | Reference |

| Stoats | Waitutu Forest, New Zealand (Site 1) | 83% | scispace.com |

| Stoats | Waitutu Forest, New Zealand (Site 2) | 87% | scispace.com |

| Radio-collared Feral Cats | Field Trial | 84% kill rate | scispace.com |

Broader Pharmacological Exploration of Aminopropiophenone Analogues

The pharmacological investigation of aminopropiophenone analogues extends beyond their use as vertebrate pesticides. Historically, PAPP itself was researched for other potential medical applications. Initial studies in Europe and the USA explored its use as a treatment for cyanide and radiation poisoning. envirolink.govt.nzresearchgate.net

The primary metabolite of PAPP, para-hydroxylaminopropiophenone (PHAPP), is a key focus of research due to its potent methemoglobin-forming activity. envirolink.govt.nz Studies have shown that PHAPP can induce higher peak levels of methemoglobin than PAPP itself. researchgate.net The investigation of other p-aminophenone derivatives has also been undertaken to understand their pharmacodynamic bioavailability and potential as methemoglobin-forming agents. envirolink.govt.nznih.gov These studies are crucial for identifying analogues with potentially enhanced efficacy or different toxicokinetic profiles.

Long-Term Ecological Impact and Population Suppression Research Paradigms

Understanding the long-term ecological impact of PAPP is essential for its responsible use in wildlife management. Research indicates that PAPP has a low potential for environmental contamination as it does not leave persistent residues. wikipedia.org Sub-lethal doses are eliminated from the tissues of animals within one to two days. envirolink.govt.nz

Studies on the degradation of PAPP in baits have shown that the rate of breakdown is influenced by environmental conditions. For example, buried baits degrade faster than surface-laid baits. researchgate.netnih.govusq.edu.au However, both types of baits can remain lethal to target species for several weeks, which has implications for the duration of baiting campaigns and the need to exclude non-target domestic animals from baited areas. researchgate.netnih.govusq.edu.au

The use of PAPP is part of a broader paradigm for the population suppression of invasive predators to protect native and threatened species. envirolink.govt.nz Its high target specificity, particularly its lower toxicity to birds compared to target mammals, makes it an attractive tool in ecosystems like New Zealand's. wikipedia.orgenvirolink.govt.nz The low risk of secondary poisoning is another significant advantage, as the compound breaks down rapidly within the body of the target animal. envirolink.govt.nz Ongoing research will continue to refine the application of PAPP to maximize its conservation benefits while minimizing ecological risks.

Q & A

Q. What are the key physicochemical properties of p-Aminopropiophenone sulfate (PAPP sulfate) critical for experimental design?

Methodological considerations include verifying purity (>96% via HPLC ), melting point (135–145°C ), and solubility (hydrophilic sulfate salt vs. hydrophobic free base). Researchers must standardize storage conditions (e.g., desiccated, room temperature) to prevent degradation. Analytical techniques like NMR or FT-IR can confirm structural integrity .

Q. How can researchers detect and quantify PAPP sulfate in biological matrices?

Use LC-MS/MS with isotope-labeled internal standards for high sensitivity (LOD <1 ng/g) and specificity. For tissue samples, employ pressurized liquid extraction (PLE) with anhydrous sodium sulfate to remove lipids . Validate recovery rates (70–120%) across matrices like blood, liver, or urine to ensure reproducibility .

Q. What animal models are suitable for acute toxicity studies of PAPP sulfate?

Rodents (mice, rats) and marsupials (brushtail possums) are common models. Oral LD₅₀ values vary:

| Species | LD₅₀ (mg/kg) | Source |

|---|---|---|

| Mice | 25–30 | |

| Ferrets | 15–20 | |

| Brushtail possums | 10–15 | |

| Dosing regimens should account for metabolic differences, such as rapid N-hydroxylation in mice . |

Advanced Research Questions

Q. How does PAPP sulfate induce methemoglobinemia, and what experimental methods elucidate its metabolic pathways?

PAPP sulfate is metabolized to N-hydroxy-PAPP, a potent methemoglobin-forming agent. In vivo studies using benzhydrazide to block N-hydroxylation (reducing methemoglobin by 80% ) can isolate metabolic pathways. Ex vivo hemoglobin oxidation assays with liver microsomes and NADPH cofactors validate enzymatic involvement .

Q. What strategies resolve contradictions in species-specific toxicity data for PAPP sulfate?

Conduct cross-species pharmacokinetic studies measuring plasma half-life and tissue distribution. For example, possums exhibit slower hepatic clearance than rodents, amplifying toxicity . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships .

Q. How can researchers optimize PAPP sulfate formulations for controlled release in wildlife management?

Develop nanoparticles via supercritical antisolvent (SAS) processes to enhance solubility and bioavailability. Test in vitro dissolution profiles (pH 1.2–7.4) and in vivo efficacy using telemetry-tracked bait uptake in target species .

Q. What radioprotective mechanisms are associated with PAPP sulfate under hypoxic conditions?

PAPP sulfate’s methemoglobin-forming action reduces oxygen availability, mitigating radiation-induced oxidative damage. Experimental designs should compare survival rates in mice exposed to X-rays under normoxia vs. hypoxia (5 atm O₂), with/without PAPP pre-treatment .

Methodological & Data Analysis Questions

Q. How to design a PICOT-compliant study on PAPP sulfate’s antidote efficacy?

Q. What statistical approaches validate contradictory in vitro vs. in vivo toxicity data?

Apply Bland-Altman analysis to quantify bias between models. For example, in vitro hepatocyte assays may underestimate in vivo methemoglobin formation due to extrahepatic metabolism. Use mixed-effects modeling to account for inter-individual variability .

Q. How to synthesize a literature review identifying gaps in PAPP sulfate’s environmental persistence?

Systematically search databases (PubMed, Web of Science) using terms like “PAPP sulfate AND (degradation OR bioaccumulation).” Tabulate findings:

| Study Focus | Key Gap | Source |

|---|---|---|

| Soil half-life | No data beyond 30 days | |

| Aquatic toxicity | Limited data on fish LC₅₀ | |

| Prioritize ecotoxicology assays using OECD Test Guideline 203 for fish . |

Safety & Compliance Questions

Q. What safety protocols are essential for handling PAPP sulfate in laboratory settings?

Use PPE (nitrile gloves, lab coat, goggles) and fume hoods for powder handling. Store separately from oxidizing agents. In case of exposure, follow WHO guidelines: rinse skin with soap/water; for ingestion, administer activated charcoal (1 g/kg) and monitor methemoglobin levels .

Q. How to ensure compliance with USP-NF standards for PAPP sulfate purity in pharmacological studies?

Adhere to USP General Chapter 〈227〉 for residual solvent analysis (e.g., methanol ≤3000 ppm) and 〈1087〉 for dissolution testing. Use certified reference materials (CRM) with ≥98% purity, cross-validated via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.